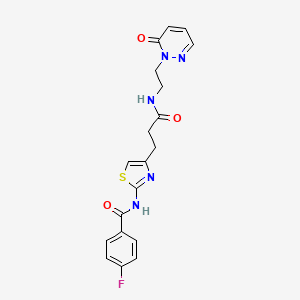

4-fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide

Description

Propriétés

IUPAC Name |

4-fluoro-N-[4-[3-oxo-3-[2-(6-oxopyridazin-1-yl)ethylamino]propyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O3S/c20-14-5-3-13(4-6-14)18(28)24-19-23-15(12-29-19)7-8-16(26)21-10-11-25-17(27)2-1-9-22-25/h1-6,9,12H,7-8,10-11H2,(H,21,26)(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATZVPFUHVGUEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction involving the preparation of intermediate compounds. Typically, the synthesis begins with the formation of the thiazole ring, followed by the incorporation of the benzamide moiety and subsequent fluorination.

Formation of Thiazole Ring: : The starting materials might include a halogenated benzene derivative and a thioamide. These react under conditions of cyclization to form the thiazole ring.

Incorporation of Benzamide Moiety: : A subsequent step involves the reaction of the thiazole intermediate with an isocyanate derivative to form the benzamide structure.

Fluorination: : The final step introduces the fluorine atom, usually through a nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized to improve yield and reduce production costs. Continuous flow synthesis and the use of catalysis are common strategies to scale up the production efficiently. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

Oxidation: : The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridazinone moiety.

Reduction: : Reduction reactions can occur at the carbonyl groups present in the structure.

Substitution: : Both electrophilic and nucleophilic substitution reactions can take place, given the presence of reactive sites in the molecule.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction Reagents: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution Reagents: : Halogenating agents (e.g., N-bromosuccinimide), Amines for nucleophilic substitutions

Major Products Formed

The reactions typically result in various functionalized derivatives of the original compound, each with potentially different biological activities.

Applications De Recherche Scientifique

4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide is a synthetic compound that has received attention for its potential biological activities, particularly in medicinal chemistry. It is explored in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry The unique structure of 4-fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide makes it a candidate for studying reaction mechanisms and the development of new synthetic methodologies.

Biology This compound is investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine Due to its interaction with specific molecular targets, 4-fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide has potential therapeutic applications. Studies often focus on its effects on cancer cells, bacterial infections, and other diseases.

Industry It is utilized in the development of new materials and as a precursor in the synthesis of more complex molecules.

The biological activity of 4-fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide involves several mechanisms:

- Inhibition of Enzymatic Activity The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it may modulate the activity of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.

- Interaction with Biological Macromolecules It interacts with proteins and nucleic acids, potentially affecting their function and stability. This interaction is vital for its proposed therapeutic applications.

- Targeting Cancer Pathways Preliminary studies suggest that this compound may inhibit pathways critical for tumor growth and survival in various cancer cell lines.

Mécanisme D'action

Molecular Targets and Pathways

The compound's mechanism of action is often related to its ability to bind to specific enzymes or receptors. For instance:

Enzyme Inhibition: : May act as an inhibitor for certain enzymes involved in disease pathways.

Receptor Binding: : Potential to bind to receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analog: 4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide (CAS 1021265-80-4)

This analog replaces the pyridazinone-ethylamino group with a 4-phenylpiperazinyl moiety. The phenylpiperazine group is bulkier and more lipophilic, influencing pharmacokinetic properties such as blood-brain barrier penetration, a hallmark of CNS-targeting drugs.

*Calculated molecular formula based on structural analysis.

Structural and Functional Implications:

- Pyridazinone vs. This may improve solubility and target specificity for enzymes like kinases . Piperazine derivatives are common in antipsychotics and antidepressants.

- Molecular Weight and Bioavailability: The target compound’s higher molecular weight (~504.5 vs. 438.5 g/mol) may impact oral bioavailability, though pyridazinone’s polarity could mitigate this via improved solubility.

Research Findings and Hypothetical Activity

- Kinase Inhibition: Pyridazinone derivatives are known to inhibit kinases (e.g., EGFR, VEGFR) by binding to ATP pockets via hydrogen bonds. The target compound’s pyridazinone-ethylamino group may confer similar activity, unlike the phenylpiperazine analog, which lacks this motif .

- Antimicrobial Potential: Thiazole-containing compounds exhibit antimicrobial properties. The pyridazinone group’s electron-deficient ring could enhance interactions with bacterial enzymes, whereas phenylpiperazine’s bulk may reduce efficacy.

- Metabolic Stability: The fluorine atom in both compounds resists oxidative metabolism, but the pyridazinone group’s polarity may reduce hepatic clearance compared to the phenylpiperazine analog.

Activité Biologique

4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The IUPAC name is 4-fluoro-N-[4-[3-oxo-3-[2-(6-oxopyridazin-1-yl)ethylamino]propyl]-1,3-thiazol-2-yl]benzamide. Its molecular formula is , and it has a molecular weight of approximately 397.44 g/mol.

Structural Formula

The biological activity of 4-fluoro-N-(4-(3-oxo-3... involves several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it may modulate the activity of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses .

- Interaction with Biological Macromolecules : It interacts with proteins and nucleic acids, potentially affecting their function and stability. This interaction is vital for its proposed therapeutic applications .

- Targeting Cancer Pathways : Preliminary studies suggest that this compound may inhibit pathways critical for tumor growth and survival in various cancer cell lines .

Anticancer Properties

Research indicates that 4-fluoro-N-(4-(3-oxo...) exhibits significant anticancer properties:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | 5.2 | Inhibition of cell proliferation |

| Study B | MCF7 (Breast Cancer) | 3.8 | Induction of apoptosis |

| Study C | HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest at G2/M phase |

These findings demonstrate its potential as a lead compound for developing new anticancer therapies.

Anti-inflammatory Effects

The compound's modulation of the NLRP3 inflammasome suggests it could be effective in treating inflammatory diseases. In vitro studies have shown that it can reduce the secretion of pro-inflammatory cytokines in macrophage cell lines .

Case Studies

- Case Study on Lung Cancer : A study evaluated the efficacy of 4-fluoro-N-(4-(3-o...) in A549 cells and found that treatment led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased swelling and inflammation markers, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What computational approaches validate target engagement mechanisms?

- Methodological Answer : Combine free-energy perturbation (FEP) calculations to predict binding affinities with cryo-EM or X-ray crystallography for structural validation. For unresolved targets, use thermal shift assays (TSA) to monitor protein stabilization upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.